molecular formula C8H16ClN B2895359 (1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride CAS No. 1257300-27-8

(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride

Cat. No. B2895359
CAS RN: 1257300-27-8
M. Wt: 161.67
InChI Key: LDLVQLFEXFBTEO-AYNSSBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane; hydrochloride is a chemical compound that belongs to the class of tropane alkaloids. It is commonly known as tropacocaine and is a derivative of cocaine. Tropacocaine has a similar structure to cocaine, but it has a methyl group attached to the nitrogen atom in the tropane ring. This modification makes tropacocaine less potent and less addictive than cocaine.2.1]octane; hydrochloride.

Scientific Research Applications

Gold(III) Tetrachloride Salt of L-Cocaine

  • A study by Wood, Brettell, and Lalancette (2007) examined the crystal structure of a compound related to "(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride". Their research revealed insights into the hydrogen bonding and molecular interactions within the compound (Wood, Brettell, & Lalancette, 2007).

NMR Spectroscopy and X-Ray Crystallography

  • Fernández et al. (1997) and Huertas et al. (1997) conducted detailed studies using NMR spectroscopy and X-ray crystallography. These studies focused on esters derived from azabicyclo[2.2.2]octanes, providing valuable information on molecular configurations and conformations (Fernández et al., 1997), (Huertas et al., 1997).

Synthesis and Pharmacological Study

  • Izquierdo et al. (1991) synthesized and studied a series of compounds related to "(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride". They explored the structural and pharmacological aspects of these compounds (Izquierdo et al., 1991).

Synthesis of Azatropane and Analogs

  • Singh et al. (2007) developed a synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogs. They also evaluated these compounds for their affinity at D2 and 5-HT2A receptors, highlighting potential pharmacological applications (Singh et al., 2007).

properties

IUPAC Name

(1R,5S)-3-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-6-4-7-2-3-8(5-6)9-7;/h6-9H,2-5H2,1H3;1H/t6?,7-,8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLVQLFEXFBTEO-OPZYXJLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@H]2CC[C@@H](C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.